Imidazo[1,2-A]pyrazin-8(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSVGWMYIXRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514908 | |
| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434936-85-3 | |
| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyrazin 8 7h One Derivatives
Foundational and Mechanistically Elucidated Synthetic Routes
Traditional methods for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) ring system have laid the groundwork for more advanced strategies. These routes are well-understood and often serve as the basis for further synthetic exploration.
Cyclization of 3-Amino-2(1H)-pyrazinone Precursors with α-Halocarbonyl Compounds
A classical and reliable method for constructing the Imidazo[1,2-A]pyrazin-8(7H)-one scaffold involves the condensation and subsequent cyclization of a 3-amino-2(1H)-pyrazinone precursor with an α-halocarbonyl compound, such as an α-haloketone. This reaction is a variation of the well-known Tschitschibabin reaction for imidazo[1,2-a]pyridines.
The mechanism proceeds through an initial SN2 reaction where the more nucleophilic ring nitrogen of the 3-amino-2(1H)-pyrazinone attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, which, after dehydration, yields the aromatic this compound ring system. The reaction conditions are typically mild, often requiring only heating in a suitable solvent like ethanol (B145695) or acetone. This method's reliability makes it a staple in the synthesis of this class of compounds. yu.edu.jo
Condensation Reactions Involving 2-Aminopyrazines
The condensation of 2-aminopyrazines with various reagents represents a versatile approach to the imidazo[1,2-a]pyrazine core. ucl.ac.ukrsc.org A prominent example is the reaction with α-haloketones, which is one of the most common methods for preparing imidazo[1,2-a]azines. researchgate.net This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine (B29847) onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.
In a specific synthetic sequence, 2-amino-3-chloropyrazine (B41553) can be condensed with an α-chloro-acetophenone derivative. This is then followed by further modifications, such as bromination and selective displacement of the chloro group, to build a library of substituted imidazo[1,2-a]pyrazines. nih.gov
Innovative and Diversity-Oriented Synthesis Strategies
To overcome the limitations of classical methods and to access a wider range of structurally diverse derivatives, several innovative synthetic strategies have been developed. These methodologies often employ modern catalytic systems and multicomponent reactions to enhance efficiency and molecular complexity.
Metal-Catalyzed (e.g., Gold-Catalyzed) Heteroannulation and Cycloaddition Reactions
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems. Gold catalysis, in particular, has been utilized for the synthesis of related imidazo[1,2-a]pyridines, which provides a strong precedent for its application in the pyrazine (B50134) series. researchgate.netnih.govescholarship.org These reactions often proceed through the activation of alkynes or other unsaturated systems by a gold catalyst, facilitating subsequent cyclization. researchgate.net For instance, a gold-catalyzed redox synthesis of imidazo[1,2-a]pyridines has been developed using pyridine (B92270) N-oxides and alkynes, a strategy that could be adapted for 2-aminopyrazine N-oxides. nih.gov
Palladium catalysis has also been employed in the synthesis of heteroannulated indolopyrazines through a domino N-H palladium-catalyzed/metal-free oxidative C-H bond activation. nih.gov Furthermore, palladium-catalyzed aminocarbonylation has been used to introduce carboxamide moieties into iodo-substituted imidazo[1,2-a]pyridines, showcasing the utility of metal catalysis in the functionalization of these scaffolds. mdpi.com A (3+2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines, promoted by NaIO4/TBHP, has also been reported for the synthesis of C3-carbonylated imidazopyridines, suggesting a potential route for this compound analogues. rsc.org
Iodine-Catalyzed Multicomponent Condensations and Their Mechanistic Implications
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex products. beilstein-journals.orgnih.gov Iodine has been identified as an effective and environmentally benign catalyst for such transformations. nih.govnih.govrsc.orgrsc.orgresearchgate.netnih.gov
A notable example is the iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. nih.govrsc.org This reaction proceeds efficiently at room temperature and offers good yields with a simple workup procedure. nih.gov The proposed mechanism involves the initial condensation of the 2-aminopyrazine with the aldehyde to form an imine. nih.govrsc.org The iodine catalyst then activates this imine for a nucleophilic attack by the isocyanide, leading to a [4+1] cycloaddition that, after subsequent steps, yields the final imidazo[1,2-a]pyrazine product. nih.govrsc.org This methodology allows for the rapid generation of a library of derivatives by varying the three starting components. nih.gov Other catalysts, such as p-toluenesulfonic acid, have also been used for similar three-component reactions. researchgate.net
Table 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| 2-Aminopyrazine | Aldehyde | Isocyanide | Catalyst | Yield | Reference |
| 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (5 mol%) | Good | nih.govrsc.org |
| 2-Aminopyrazine | Various Aryl Aldehydes | tert-Butyl isocyanide | Iodine (5 mol%) | Moderate to Good | nih.govrsc.org |
| 2-Aminopyridine | Various Aryl Aldehydes | tert-Butyl isocyanide | Iodine (5 mol%) | Good | nih.govrsc.org |
Transformations Utilizing Mesoionic 1,3-Oxazolium-5-olates
A highly innovative approach to the Imidazo[1,5-a]pyrazin-8(7H)-one core, an isomer of the target compound, involves a multistep one-pot transformation starting from mesoionic 1,3-oxazolium-5-olates, also known as münchnones. thieme-connect.comresearchgate.netclockss.org These mesoionic compounds are versatile 1,3-dipoles that can participate in various cycloaddition reactions. researchgate.net
In this specific synthesis, the mesoionic 1,3-oxazolium-5-olate reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base like DBU and oxygen. thieme-connect.comclockss.org This reaction proceeds through a complex cascade that results in the formation of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold in good to excellent yields for a range of substrates. thieme-connect.comclockss.org The structure of the product has been confirmed by single-crystal X-ray diffraction analysis. thieme-connect.com This method provides a unique entry into this heterocyclic system, demonstrating the power of using reactive intermediates like mesoionic compounds in complex scaffold synthesis.
Table 2: Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic Oxazoles
| Mesoionic Oxazole Substituents (R1, R2) | Reagents | Yield | Reference |
| Alkyl, Aryl | TosMIC, DBU, O2 | 76-99% | thieme-connect.comclockss.org |
| R1 = Ph, R2 = Me | TosMIC, DBU, O2 | 18% | thieme-connect.com |
Regioselective Synthesis and Control of Structural Isomerism
The synthesis of imidazo[1,2-a]pyrazine derivatives often presents challenges related to regioselectivity, as different isomers can be formed. The imidazo[1,2-a]pyrazine system is one of two common isomers, the other being imidazo[1,5-a]pyrazine. clockss.org The development of synthetic methods that selectively yield one isomer over the other is crucial for accessing specific molecular frameworks required for targeted biological activities.
One of the primary strategies for constructing the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with a dicarbonyl compound or its equivalent. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting materials and the reaction conditions employed. For instance, the reaction of an unsymmetrically substituted aminopyrazine can lead to two possible regioisomers.
Recent research has focused on developing methods that provide high regioselectivity. For example, divergent synthetic strategies have been reported that allow for the selective formation of either imidazo[1,5-a]pyridines or pyrazolo[1,5-a]pyridines from a common intermediate, highlighting the potential for controlling isomerism in related heterocyclic systems. nih.gov While not directly focused on imidazo[1,2-a]pyrazin-8(7H)-ones, these approaches offer valuable insights into controlling regiochemical outcomes in fused nitrogen heterocycles.
A key aspect of regioselective synthesis is the strategic introduction of substituents that direct the cyclization process. For instance, introducing a halogen at a specific position on the pyrazine ring can be a strategic move to facilitate the desired ring closure and subsequent functionalization at specific sites, such as the C8 position.
Table 1: Examples of Reagents and Conditions for Regioselective Synthesis
| Starting Materials | Reagents and Conditions | Product | Regioselectivity | Reference |
| 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (catalyst), Ethanol, Room Temperature | Imidazo[1,2-a]pyrazine derivatives | High | rsc.org |
| N-Aminopyridines, α,β-Unsaturated compounds | TEMPO (mediator) | Pyrazolo[1,5-a]pyridines | High and predictable | nih.gov |
| 2-Amino-5-bromopyridine, 3,5-Dimethoxybenzaldehyde, Cyclohexyl-isocyanide | Perchloric acid (catalyst), Eucalyptol (B1671775) (solvent) | Imidazo[1,2-a]pyridines | High | researchgate.net |
This table presents examples of synthetic strategies that achieve high regioselectivity in the formation of related fused heterocyclic systems, providing a basis for developing selective syntheses of this compound derivatives.
Synthetic Challenges, Atom Economy, and Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound derivatives is often accompanied by several challenges. These include the need for harsh reaction conditions, the generation of byproducts, and the use of hazardous reagents and solvents. Addressing these challenges is a central theme in modern organic synthesis, with a strong emphasis on atom economy and the principles of green chemistry.
Synthetic Challenges:
Limited substrate scope: Some synthetic methods may have a narrow substrate scope, limiting the diversity of derivatives that can be prepared.
Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging and resource-intensive.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that incorporate a large percentage of the atoms from the starting materials into the final product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. mdpi.com In the context of imidazo[1,2-a]pyrazine synthesis, MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer a convergent and atom-economical approach to assemble the heterocyclic core in a single step from three or more starting materials. researchgate.netmdpi.com
Green Chemistry Principles:
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions.
Catalysis: The use of catalysts, such as iodine, is a green alternative to stoichiometric reagents. rsc.orgnih.govrsc.org Iodine is an attractive catalyst due to its low cost, ready availability, and benign nature. rsc.org
Green Solvents: Researchers are exploring the use of environmentally friendly solvents. For example, eucalyptol has been successfully used as a green solvent for the synthesis of imidazo[1,2-a]pyridines and related heterocycles. researchgate.net Aqueous conditions have also been reported for the synthesis of related imidazo[1,2-a]pyridines, offering a rapid and metal-free route. rsc.org
Energy Efficiency: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, representing a more energy-efficient approach compared to conventional heating. mdpi.com
Table 2: Green Chemistry Approaches in Imidazo[1,2-a]pyrazine and Related Syntheses
| Green Principle | Approach | Example | Reference |
| Catalysis | Use of an efficient and benign catalyst | Iodine-catalyzed three-component reaction | rsc.orgnih.gov |
| Alternative Solvents | Replacement of hazardous organic solvents | Use of eucalyptol as a green solvent | researchgate.net |
| Energy Efficiency | Use of microwave irradiation to reduce reaction time | Microwave-assisted Groebke–Blackburn–Bienaymé reaction | mdpi.com |
| Atom Economy | Maximizing the incorporation of reactant atoms into the product | One-pot, three-component synthesis | rsc.orgmdpi.com |
This table highlights various green chemistry strategies that have been successfully applied to the synthesis of imidazo[1,2-a]pyrazines and structurally related compounds, paving the way for more sustainable synthetic routes.
Comprehensive Spectrum of Biological Activities Associated with Imidazo 1,2 a Pyrazin 8 7h One Derivatives
Neurological and Central Nervous System (CNS) Pharmacologies
Derivatives of the Imidazo[1,2-a]pyrazin-8(7H)-one class have shown significant promise in modulating key CNS targets, indicating their potential as therapeutic agents for a variety of neurological and psychiatric conditions.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition for Neurodegenerative Disorders
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease (AD). A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors. These compounds demonstrated moderate to potent inhibitory activities against AChE and moderate activity against BuChE. nih.govresearchgate.net
One of the standout compounds, 14r , emerged as the most potent AChE inhibitor in its series, with an IC50 value of 0.47 µM. nih.govresearchgate.net This compound also displayed moderate inhibition of BuChE (IC50 = 11.02 µM), resulting in a high selectivity index (SI) of 23.45 for AChE over BuChE. nih.govresearchgate.net The potency and selectivity of compound 14r were superior to the reference drug galantamine (AChE IC50 = 5.01 µM, BuChE IC50 = 18.46 µM, SI = 3.68). researchgate.net Molecular docking studies suggest that compound 14r binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which is consistent with a mixed-type inhibition pattern observed in enzyme kinetic studies. nih.govgoogle.com
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE) |
| 14r | 0.47 researchgate.net | 11.02 researchgate.net | 23.45 researchgate.net |
| Galantamine (Reference) | 5.01 researchgate.net | 18.46 researchgate.net | 3.68 researchgate.net |
This table summarizes the inhibitory potency and selectivity of a leading this compound derivative against cholinesterases.
GABAA Receptor Modulatory Actions with Subtype Selectivity (e.g., α2/α3)
The γ-aminobutyric acid type A (GABA-A) receptor is a critical target for therapies addressing anxiety and related disorders. Research has identified that different receptor subtypes mediate distinct effects; α1-containing receptors are associated with sedative effects, while α2- and/or α3-containing receptors are linked to anxiolytic actions. aesnet.org Imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity GABA-A agonists. acs.orgnih.gov
Specifically, these compounds exhibit functional selectivity for the GABA-A α2 and α3 subtypes. acs.orgnih.gov One derivative, compound 16d , not only shows this subtype selectivity but was also found to be anxiolytic in a conditioned animal model of anxiety. acs.orgnih.gov A significant finding was that this anxiolytic effect was achieved with minimal sedation observed at full benzodiazepine (B76468) binding site occupancy, supporting the hypothesis that α2/α3 selectivity can separate anxiolytic properties from unwanted sedative effects. acs.orgnih.gov This profile makes the imidazo[1,2-a]pyrazin-8-one scaffold a promising starting point for developing non-sedating anxiolytics. aesnet.org
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) 2 (mGlu2) Receptors
The metabotropic glutamate receptor 2 (mGlu2) is a presynaptic autoreceptor that, when activated, reduces glutamate release. patsnap.comnih.gov This mechanism is a promising therapeutic strategy for conditions associated with glutamate hyperfunction, such as epilepsy and schizophrenia. patsnap.comnih.gov Through a scaffold hopping approach, a novel series of Imidazo[1,2-a]pyrazin-8-one derivatives were discovered as potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor. patsnap.comnih.govnih.gov
These PAMs enhance the receptor's response to the endogenous ligand glutamate, offering a modulatory approach that maintains physiological patterns of receptor activation. bioworld.comnih.gov Optimization of this series, guided by structure-activity relationships (SAR), led to the development of potent, selective, and brain-penetrant compounds. patsnap.comnih.gov For example, compound 3e from this series was shown to selectively modulate mGlu2 function without activating or inactivating other mGlu receptor subtypes at concentrations up to 10 μM. nih.gov
| Compound | EC50 (nM) at mGlu2 |
| 3b | 100 nih.gov |
| 3e | 100 nih.gov |
| 3j | 100 nih.gov |
This table shows the in vitro potency of representative Imidazo[1,2-a]pyrazin-8-one derivatives as mGlu2 PAMs. Values are from a functional assay measuring potentiation of the glutamate response. nih.gov
Negative Modulation of AMPA Receptors through TARP γ-8 Selectivity
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor mediates fast synaptic transmission in the CNS. researchgate.net Transmembrane AMPA receptor regulatory proteins (TARPs) are auxiliary subunits that modulate AMPAR function. researchgate.net The TARP γ-8 subtype is highly expressed in the hippocampus, a brain region critical in seizure generation. researchgate.netresearchgate.net This makes selective negative allosteric modulators (NAMs) of AMPARs associated with TARP γ-8 attractive candidates for anticonvulsant therapies with a potentially improved side-effect profile compared to non-selective AMPA antagonists. researchgate.net
Imidazo[1,2-a]pyrazines have been discovered and characterized as selective NAMs for AMPARs associated with TARP γ-8. researchgate.netresearchgate.net An initial high-throughput screening hit, imidazopyrazine 5 , was optimized through medicinal chemistry efforts, leading to a series of potent and selective leads. researchgate.netresearchgate.net For instance, the introduction of a 4-fluoropiperidine (B2509456) at the C-8 position resulted in compound 14 , which exhibited exceptionally high potency with an IC50 of 100 pM. These compounds function by partially disrupting the protein-protein interaction between the TARP and the pore-forming subunit of the ion channel.
| Compound | γ-8 pIC50 | γ-2 pIC50 |
| 11 (morpholine) | 8.3 ± 0.1 researchgate.net | 5.2 researchgate.net |
| 14 (4-fluoropiperidine) | 10.0 ± 0.1 researchgate.net | 5.7 researchgate.net |
| 15 (4,4-difluoropiperidine) | 9.6 ± 0.1 researchgate.net | 5.9 researchgate.net |
This table displays the potency (pIC50) of C-8 substituted Imidazo[1,2-a]pyrazine (B1224502) derivatives at AMPA receptors associated with TARP γ-8 and their selectivity against TARP γ-2. researchgate.net
Anxiolytic and Antidepressant Effects
The therapeutic potential of this compound derivatives extends to anxiety and depression. The anxiolytic effects are strongly linked to their activity as selective agonists at GABA-A α2/α3 subtypes. As noted previously, compound 16d demonstrated clear anxiolytic activity in preclinical models, an effect attributed to its functional selectivity which avoids the sedation typically mediated by α1-containing GABA-A receptors. This targeted mechanism suggests a pathway to developing anxiolytics with an improved therapeutic window. aesnet.org
While specific studies on the antidepressant effects of the this compound core are limited, the broader imidazo[1,2-a]pyrazine class has been noted for exhibiting antidepressant activities. Furthermore, the modulation of glutamatergic systems, such as through mGlu2 PAMs, is an area of active investigation for treating mood disorders, including major depressive disorder. nih.gov
Anticonvulsant and Antinociceptive Activities
The role of Imidazo[1,2-a]pyrazine derivatives as anticonvulsants is well-supported by their mechanisms of action. The negative modulation of AMPA receptors associated with TARP γ-8 has been shown to produce robust anticonvulsant effects. researchgate.net The selective attenuation of hyperexcitability in the hippocampus, where TARP γ-8 is enriched, is expected to be an effective strategy against seizure generation and propagation. researchgate.net Indeed, compounds derived from an imidazopyrazine lead demonstrated potent, dose-dependent antiseizure effects in both the pentylenetetrazol (PTZ) and corneal kindling (CK) preclinical models of epilepsy. patsnap.comresearchgate.net For example, one TARP γ-8 NAM, RAP-219 , showed an ED50 of 0.02 mg/kg in both the twitch and clonus phases of the PTZ test. patsnap.com
While manipulation of AMPA receptors is a pursued therapy for pain, specific research findings detailing the antinociceptive (pain-relieving) activities of this compound derivatives were not identified in the reviewed literature. nih.gov
Oncological and Antiproliferative Pharmacologies
Imidazo[1,2-a]pyrazine-8(7H)-one derivatives have emerged as a significant class of compounds in oncology research, demonstrating potential through various mechanisms of action.
Bromodomain and Extraterminal Domain (BET) Protein Inhibition, Specifically BRD9
Derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and identified as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. nih.gov Mutations in this complex are found in approximately 20% of human cancers, making BRD9 an attractive therapeutic target. nih.gov
In one study, compounds 27 and 29 demonstrated significant in vitro inhibitory activity against BRD9, with IC₅₀ values of 35 nM and 103 nM, respectively. nih.gov Compound 27 also showed potent antiproliferative effects against A549 and EOL-1 cancer cell lines, with IC₅₀ values of 6.12 µM and 1.76 µM, respectively. nih.gov Molecular docking studies were conducted to elucidate the structure-activity relationship of these compounds. nih.gov The identification of compound 27 as a chemical probe provides a valuable tool for further investigation into the biological functions of the BRD9 bromodomain. nih.gov
Table 1: BRD9 Inhibition and Antiproliferative Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
| Compound | BRD9 IC₅₀ (nM) | A549 Cell Line IC₅₀ (µM) | EOL-1 Cell Line IC₅₀ (µM) |
| 27 | 35 | 6.12 | 1.76 |
| 29 | 103 | Not Reported | Not Reported |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition and Immunomodulatory Potency
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. nih.gov Inhibition of ENPP1 is a promising strategy for stimulating an immune response in cancer immunotherapy. nih.gov
A series of imidazo[1,2-a]pyrazine derivatives were developed as potent and selective ENPP1 inhibitors. nih.gov Compound 7 from this series exhibited strong inhibitory activity against ENPP1 with an IC₅₀ value between 5.70 and 9.68 nM, while showing minimal inhibition of ENPP2 and ENPP3. nih.gov This compound was also found to increase the mRNA expression of downstream target genes of the STING pathway, including IFNB1, CXCL10, and IL6. nih.gov
In a murine model, the combination of compound 7 (at 80 mg/kg) with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% and improved survival, highlighting its potential to enhance cancer immunotherapy. nih.gov
Table 2: ENPP1 Inhibition by Imidazo[1,2-a]pyrazine Derivative 7
| Compound | ENPP1 IC₅₀ (nM) | Effect on STING Pathway | In Vivo Efficacy |
| 7 | 5.70 - 9.68 | Enhanced mRNA expression of IFNB1, CXCL10, IL6 | 77.7% tumor growth inhibition with anti-PD-1 antibody |
Dual Inhibition of PI3K/mTOR Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, playing a central role in cell growth, proliferation, and survival. nih.gov Consequently, the development of inhibitors targeting this pathway is a key area of cancer research. nih.govnih.gov Dual inhibitors that target both PI3K and mTOR simultaneously are a promising therapeutic approach. nih.gov
Several series of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.govnih.govnih.gov One study, building on a high-throughput screen, developed imidazo[1,2-a]pyridine-based inhibitors, with tertiary alcohol 18 showing significant in vivo pharmacodynamic effects. nih.gov In a mouse liver model, compound 18 inhibited HFG-induced AKT (Ser473) phosphorylation by 56% at a dose of 30 mg/kg. nih.gov
Another potent dual PI3K/mTOR inhibitor, compound 7 , an imidazo[1,2-a]pyridine derivative, displayed excellent kinase selectivity with IC₅₀ values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov It also demonstrated good cellular growth inhibition in the HCT-116 cell line with an IC₅₀ of 10 nM. nih.gov A carbon-11 (B1219553) labeled version of this compound, N-[¹¹C]7, has been synthesized as a potential PET tracer for imaging PI3K/mTOR in cancer. nih.gov
Furthermore, another imidazo[1,2-a]pyrazine-based dual inhibitor, PI3Kα/mTOR-IN-1, showed high potency with a Ki of 12.5 nM for PI3Kα and 10.6 nM for mTOR in cell-free assays, and an IC₅₀ of 7 nM for PI3Kα in a cellular assay. medchemexpress.com
Table 3: Activity of Imidazo[1,2-A]pyrazine Derivatives as PI3K/mTOR Inhibitors
| Compound | Target(s) | IC₅₀ / Ki | Cell Line / Assay |
| 18 | PI3Kα/mTOR | <100 nM (PI3Kα) | PI3Kα cellular assay |
| 7 | PI3K/mTOR | 0.20 nM (PI3K), 21 nM (mTOR) | HCT-116 cell line (10 nM) |
| PI3Kα/mTOR-IN-1 | PI3Kα/mTOR | 12.5 nM (PI3Kα, Ki), 10.6 nM (mTOR, Ki) | Cell-free assay |
Cytotoxic and Growth Inhibitory Effects on Diverse Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have demonstrated significant cytotoxic and growth inhibitory effects across a variety of cancer cell lines. chemmethod.comnih.govnih.govchemmethod.com
In one study, novel imidazo[1,2-a]pyridine hybrids, HB1-HB10 , were evaluated for their cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comchemmethod.com Compound HB9 showed a lower IC₅₀ value (50.56 μM) against A549 cells than the standard chemotherapy drug Cisplatin (53.25 μM). chemmethod.comchemmethod.com Similarly, compound HB10 was more potent against HepG2 cells (IC₅₀ of 51.52 μM) compared to Cisplatin (54.81 μM). chemmethod.comchemmethod.com
Another study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5 , IP-6 , and IP-7 ) against the HCC1937 breast cancer cell line. nih.govnih.govIP-5 and IP-6 exhibited strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govnih.gov Further investigation into the mechanism of action of IP-5 revealed that it induces cell cycle arrest, as indicated by increased levels of p53 and p21, and promotes apoptosis through the extrinsic pathway, evidenced by increased activity of caspases 7 and 8 and PARP cleavage. nih.govnih.gov
Table 4: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| HB9 | A549 (Lung) | 50.56 |
| HB10 | HepG2 (Liver) | 51.52 |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| IP-7 | HCC1937 (Breast) | 79.6 |
Anti-infective and Antimicrobial Pharmacologies
In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives have shown promise as anti-infective agents.
Broad-Spectrum Antibacterial Activity
The imidazo[1,2-a]pyridine and related heterocyclic systems have been explored for their antibacterial properties against a range of microorganisms. nih.govbohrium.comnih.gov
A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and screened for their in vitro antibacterial activity. Several compounds, including 4a , 4f , 5c , 5g , 6b , and 6c , demonstrated moderate to high activity against S. aureus and E. coli, with zones of inhibition ranging from 21-24 mm. Notably, compounds 4a and 6c showed excellent activity against S. aureus at a concentration of 50 μg/mL.
Another study focused on imidazo[1,2-a]pyridine-based heterocycles and tested their activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria. bohrium.com Many of the synthesized compounds displayed remarkable activity. bohrium.com In particular, the imidazo[1,2-a]pyridinyl-bithiazole compound 10 exhibited excellent, broad-spectrum antibacterial properties, in some cases surpassing the activity of the standard inhibitors. bohrium.com
Furthermore, a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were prepared and evaluated. nih.gov One derivative, 5-n-octylaminoimidazo[1,2-a]pyrimidine, showed significant activity against all tested microorganisms. nih.gov Another extensive study synthesized 75 imidazo[1,2-a]pyrimidine (B1208166) derivatives, with some exhibiting potent antimicrobial activity against various Gram-positive, Gram-negative, and Mycobacterium species. nih.gov
Table 5: Antibacterial Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound(s) | Bacterial Strains | Activity |
| 4a, 4f, 5c, 5g, 6b, 6c | S. aureus, E. coli | Zone of inhibition 21-24 mm |
| 10 | S. aureus, B. subtilis, E. coli, K. pneumoniae | Excellent, broad-spectrum activity |
| 5-n-octylaminoimidazo[1,2-a]pyrimidine | Various microorganisms | Significant activity |
Antiviral Efficacy, Including Main Protease Inhibition of Coronaviruses
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated notable antiviral capabilities against a range of viruses. Research has specifically highlighted their potential in combating coronaviruses and influenza viruses through various mechanisms of action.
In a recent study, novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antiviral properties against human coronavirus 229E (HCoV-229E). One compound, designated 3b , which features a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, emerged as the most effective against the virus, exhibiting an IC₅₀ (half-maximal inhibitory concentration) of 56.96 µM. Docking studies further supported this finding, suggesting a high binding affinity of compound 3b to the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication.
Beyond coronaviruses, the imidazo[1,2-a]pyrazine scaffold has also been identified as a potent inhibitor of influenza viruses. Through a cell-based phenotypic screening, a series of these derivatives, originally designed as HIV reverse transcriptase inhibitors, were found to possess robust anti-influenza activity. The derivative known as A4 was particularly effective, demonstrating broad-spectrum activity, even against the oseltamivir-resistant H1N1/pdm09 strain. Further investigation revealed that A4 functions by inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus, a critical step in the viral life cycle.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Virus | Target/Mechanism | IC₅₀ | Source(s) |
|---|---|---|---|---|
| 3b | Human Coronavirus 229E | Main Protease (predicted) | 56.96 µM | |
| A4 | Influenza A (incl. oseltamivir-resistant H1N1) | Nucleoprotein (NP) | Not specified | |
| A7 | Influenza A | Not specified | Inhibitory Rate >97% | |
| A8 | Influenza A | Not specified | Inhibitory Rate >97% |
Antitubercular Activity against Mycobacterium tuberculosis
A comprehensive search of scientific literature did not yield specific studies evaluating the antitubercular activity of this compound derivatives against Mycobacterium tuberculosis. While related heterocyclic structures such as imidazo[1,2-a]pyridines have been extensively investigated for this purpose, data for the imidazo[1,2-a]pyrazine core is not presently available.
Antiparasitic Actions against Protozoal Pathogens
Based on available scientific literature, there is no specific research detailing the antiparasitic actions of this compound derivatives against protozoal pathogens. Studies on the related imidazo[1,2-a]pyridine scaffold have shown promise, but this activity has not been reported for the specific compound class .
Inhibition of Bacterial Type IV Secretion Systems (e.g., Helicobacter pylori VirB11 ATPase)
A significant area of research for imidazo[1,2-a]pyrazine derivatives has been their ability to inhibit bacterial virulence by targeting essential secretion systems. Specifically, they have been identified as inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525), a key component of the type IV secretion system (T4SS). The T4SS is a molecular machine that translocates toxic bacterial factors into host cells, contributing to the pathogenicity of H. pylori and its role in gastric ulcers and cancers.
Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential mimics of ATP, the energy source for the VirB11 ATPase. Subsequent synthesis and in vitro screening identified a lead compound, 14 , which demonstrated competitive inhibition of the HP0525 ATPase with an IC₅₀ value of 7 µM. Building on this, further research has focused on designing bivalent inhibitors by conjugating these 8-amino imidazo[1,2-a]pyrazine molecules with peptides designed to disrupt the hexameric structure of the VirB11 ATPase, aiming for improved selectivity and potency.
Table 2: Inhibition of H. pylori VirB11 ATPase by Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | Mechanism | IC₅₀ | Source(s) |
|---|---|---|---|---|
| 14 | H. pylori VirB11 ATPase (HP0525) | Competitive ATP Mimic | 7 µM |
Antioxidant Mechanisms and Radical Scavenging Activities
Derivatives of this compound have been designed and evaluated for their antioxidant properties. These compounds function as radical scavengers, mitigating oxidative stress, which is implicated in numerous disease pathologies.
In one study, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized with inspiration from the antioxidant molecule coelenterazine. These compounds were evaluated for their ability to scavenge the free radical DPPH (2,2-diphenyl-1-picrylhydrazyl). Several derivatives showed promising activity, with IC₅₀ values ranging from 8.54 µM to 14.26 µM, which is comparable to the standard antioxidant, ascorbic acid (IC₅₀ of 5.84 µM).
Another recent study focused on a series of 8-(piperazin-1-yl)this compound derivatives, which were assessed for both acetylcholinesterase inhibition and antioxidant effects. Within this series, compound 14o (also referred to as 17o ) was identified as having the most potent radical scavenging activity, with a reported IC₅₀ value of 89.33 µM against DPPH. Although less potent than the ascorbic acid standard in that particular assay (IC₅₀ of 25.70 µM), it demonstrates the potential of this scaffold in developing multifunctional compounds.
Table 3: Antioxidant Activity of this compound Derivatives
| Compound Series/Number | Assay | IC₅₀ | Standard (IC₅₀) | Source(s) |
|---|---|---|---|---|
| Substituted Imidazo[1,2-a]pyrazines | DPPH Radical Scavenging | 8.54 - 28.1 µM | Ascorbic Acid (5.84 µM) | |
| 14o / 17o | DPPH Radical Scavenging | 89.33 µM | Ascorbic Acid (25.70 µM) |
Anti-inflammatory and Other Bioactive Profiles
While the broader class of imidazo[1,2-a]pyrazines has been noted for its potential to inhibit phosphodiesterases (PDEs), a literature review did not identify specific studies confirming this compound derivatives as inhibitors of the PDE10A isoform. Research on PDE10A inhibition has successfully identified potent inhibitors from related but distinct heterocyclic families, such as imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,2-b]pyridazines. Additionally, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of other phosphodiesterase enzymes, like ENPP1. However, direct evidence linking the this compound scaffold to PDE10A inhibition is not currently available in the reviewed literature.
Ion Channel Modulation for Cardiac Applications
Derivatives of the this compound scaffold have been identified as modulators of ion channels, with potential applications in treating cardiac conditions such as arrhythmia. wipo.int Research has focused on N-substituted imidazopyrazinone compounds, which have been the subject of patent filings for their therapeutic uses in managing irregular heart rhythms. wipo.int
While direct and extensive research on this compound's cardiac effects is still emerging, studies on structurally related imidazo[1,2-a]pyrazines provide insight into their potential mechanisms. For instance, certain derivatives have been noted for their cardiac-stimulating properties. One particular compound, 5-bromoimidazo-[1,2-alpha]pyrazine, has demonstrated positive chronotropic (heart rate) and inotropic (contractility) effects in isolated atrial preparations. nih.gov The positive inotropic action of this compound was linked to an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov Furthermore, the potentiation of the positive inotropic effect of isoproterenol (B85558) and the lack of blockage by propranolol (B1214883) suggest that these effects may be due to the inhibition of phosphodiesterase. nih.gov Phosphodiesterase inhibition is a known mechanism for increasing intracellular cAMP, which in cardiac muscle cells leads to an increased influx of calcium ions and enhanced contractility.
These findings suggest that the broader class of imidazo[1,2-a]pyrazines can influence cardiac function, and the specific this compound core is a promising area for the development of novel cardiac ion channel modulators.
Inhibition of Receptor Tyrosine Kinases (e.g., EphB4)
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their activity as inhibitors of receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors involved in signaling pathways that regulate cell growth, differentiation, and metabolism. Their aberrant activity is a hallmark of many cancers, making them a key target for therapeutic intervention.
Specifically, a series of imidazo[1,2-a]pyrazine diaryl ureas has been identified as potent inhibitors of the EphB4 receptor tyrosine kinase. nih.govresearchgate.net EphB4 is involved in critical processes such as embryogenesis and angiogenesis (the formation of new blood vessels), and its upregulation has been observed in various cancers, including breast, lung, bladder, and prostate. nih.gov The inhibition of EphB4 is therefore a promising strategy for cancer therapy, potentially enhancing anti-angiogenic effects and leading to more significant anti-cancer efficacy. nih.gov
Research has demonstrated that these imidazo[1,2-a]pyrazine diaryl ureas exhibit nanomolar potency for the EphB4 receptor. nih.gov The structure-activity relationship (SAR) of this series has been explored to optimize their inhibitory activity. Several of these derivatives have also shown potent activity against other RTKs implicated in angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). nih.govresearchgate.net
| Compound | EphB4 IC50 (nM) | Other RTK Inhibition (< 100 nM) |
|---|---|---|
| Imidazo[1,2-a]pyrazine diaryl urea series | Nanomolar range | VEGFR2, Tie2 |
Structure Activity Relationship Sar and Structural Modification Impact on Imidazo 1,2 a Pyrazin 8 7h One Pharmacophores
Identification of Pharmacophoric Elements Critical for Bioactivity and Selectivity
The bioactivity of the imidazo[1,2-a]pyrazin-8(7H)-one scaffold is intrinsically linked to its core structure, which serves as an essential framework for anticancer and other biological properties. researchgate.net The nitrogen bridgehead fused heterocyclic system is a common motif in pharmacologically active molecules.
Key pharmacophoric elements include:
The Imidazo[1,2-a]pyrazine (B1224502) Core: This central fused-ring system is considered a fundamental requirement for displaying biological activity. researchgate.net It acts as a structural analogue of deazapurines and provides a rigid framework for the precise orientation of substituents.
Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the pyrazine (B50134) and imidazole (B134444) rings, along with the ketone oxygen at the C8 position, can act as crucial hydrogen bond acceptors, interacting with target proteins. researchgate.net For instance, in BRD9 inhibitors, the design of imidazo[1,5-a]pyrazin-8(7H)-one derivatives utilized interactions with asparagine and tyrosine residues. researchgate.net
Substituent Positions: Specific positions on the scaffold (notably C2, C3, and C8) are critical for introducing diversity and modulating activity. Substituents at these positions can engage in various interactions, including hydrophobic, hydrogen bonding, and aromatic stacking, which are vital for target binding and selectivity. Molecular docking studies of acetylcholinesterase inhibitors revealed that potent compounds could simultaneously bind to both the catalytic active site and the peripheral anionic site of the enzyme. scilit.comresearchgate.net
Positional and Substituent Effects on Biological Efficacy (e.g., C2, C3, C8, N7 Substitutions)
Systematic modifications at various positions of the this compound ring have provided significant insights into the SAR.
C2 and C3 Substitutions: In the context of CDK9 inhibition, derivatives with a pyridin-4-yl group at the C2 position and a benzyl (B1604629) group at the C3 position of the imadazo[1,2-a]pyrazine scaffold showed the most potent inhibitory activity, with an IC50 of 0.16 µM. mdpi.com For IKK-β inhibitors based on a related imidazo[1,2-a]thieno(3,2-e)pyrazine template, urea (B33335) or sulfonyl urea substituents at the C2 position were found to enhance activity. researchgate.net
C8 Substitutions: This position is frequently modified to improve potency and selectivity. In the development of selective negative modulators of AMPA receptors, selective displacement of a chloro group at the C8 position with various amines was a key synthetic step. nih.gov A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized as acetylcholinesterase inhibitors (AChEIs). scilit.comresearchgate.net Within this series, compound 14r emerged as the most potent AChE inhibitor with an IC50 value of 0.47 µM and a high selectivity index (23.45) over butyrylcholinesterase (BuChE). scilit.comresearchgate.net The nature of the substituent on the piperazine (B1678402) ring significantly influenced activity. scilit.comresearchgate.net
N7 Substitutions: For BRD4 inhibitors, the synthesis of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives was explored. researchgate.net This indicates that substitution on the ring nitrogen can be a viable strategy for modulating biological activity against specific targets.
The following table summarizes the structure-activity relationship of selected this compound derivatives.
| Compound | Target | Substitutions | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 14r | AChE | 8-(piperazin-1-yl) derivative | 0.47 µM | scilit.com, researchgate.net |
| Compound 14o | Antioxidant (DPPH) | 8-(piperazin-1-yl) derivative | 89.33 µM | scilit.com, researchgate.net |
| Compound 27 | BRD9 | Imidazo[1,5-a]pyrazin-8(7H)-one derivative | 35 nM | nih.gov |
| Compound 29 | BRD9 | Imidazo[1,5-a]pyrazin-8(7H)-one derivative | 103 nM | nih.gov |
| Compound 3c | CDK9 | Pyridin-4-yl at C2, Benzyl at C3 | 0.16 µM | mdpi.com |
| Compound 7 | ENPP1 | Imidazo[1,2-a]pyrazine derivative | 5.70 nM | nih.gov |
Conformational and Stereochemical Influences on Target Binding
The three-dimensional arrangement of the imidazo[1,2-a]pyrazine scaffold and its substituents plays a pivotal role in target binding. The rotational flexibility of single bonds connecting substituent groups to the rigid core can lead to different stable conformations, or rotamers. nih.gov
Studies using density functional theory (DFT) have shown that substituted imidazo-[1,2-a]pyrazines can exist in at least two stable rotameric forms. nih.gov The relative population of these conformations is influenced by the strength of intramolecular hydrogen bonds, such as those between a hydroxyl group on a phenyl substituent and a nitrogen atom in the pyrazine ring (OH⋯N). nih.gov This conformational stability is crucial for ensuring the molecule adopts the correct orientation to fit within the binding pocket of a target protein.
Furthermore, molecular dynamics simulations have been employed to assess the stability of the interaction between a ligand and its target. For the potent AChE inhibitor 14r , simulations over 100 nanoseconds confirmed the conformational stability of the compound within the active site cavity of the enzyme, reinforcing the binding mode predicted by docking studies. scilit.comresearchgate.net In the development of Tyk2 JH2 inhibitors, the ability of a 2-pyridyl substituent to form intramolecular hydrogen bonds was found to enhance Caco-2 permeability, demonstrating how conformation can influence pharmacokinetic properties. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel this compound Analogs
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemotypes with improved properties. rsc.orgunipa.itresearchgate.net These approaches have been successfully applied to the imidazo[1,2-a]pyrazine framework.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different but functionally similar scaffold. researchgate.net A notable example is the discovery of imidazo[1,2-a]pyrazin-8-one positive allosteric modulators (PAMs) of the mGlu2 receptor, which originated from computational searches of fragment databases and comparison with previously known scaffolds. nih.gov In another study, the imidazo[1,2-a]pyrazine core was successfully replaced with an isosteric pyrazolopyrimidine scaffold to generate AMPAR negative modulators with improved microsomal stability and reduced efflux liabilities. nih.gov Similarly, imidazo[1,2-a]pyridines were identified as novel mGlu2 PAMs through scaffold hopping from a pyridone series, based on shape and electrostatic similarity. nih.gov
Bioisosteric Replacement: This involves the substitution of one functional group for another with similar physicochemical properties to enhance potency or pharmacokinetics. researchgate.net In the development of BRD9 inhibitors, researchers started from a compound initially developed as a BRD4 inhibitor and conducted structural modifications, including altering the core scaffold to an imidazo[1,5-a]pyrazin-8(7H)-one, to enhance activity against BRD9. researchgate.net The replacement of an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety in a series of imidazopyridazine-based Tyk2 JH2 ligands dramatically improved metabolic stability, showcasing a successful bioisosteric replacement. nih.gov
These strategies allow chemists to navigate away from existing chemical space, potentially overcoming issues with potency, selectivity, or ADME properties while retaining the key pharmacophoric interactions necessary for biological activity.
Advanced Computational and in Silico Methodologies in Imidazo 1,2 a Pyrazin 8 7h One Research
Molecular Docking for Ligand-Target Interaction Profiling
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the binding modes of Imidazo[1,2-a]pyrazin-8(7H)-one derivatives and elucidating the key interactions that govern their biological activity.
In a recent study, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov Molecular docking studies were performed to understand the interaction between these compounds and the AChE enzyme. The results indicated that the most potent compound, 14r, could simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov This dual binding was consistent with the mixed-type inhibition pattern observed in enzyme kinetic studies. nih.gov The docking analysis revealed specific interactions: the amide bond on the pyrazine (B50134) ring of compound 14r formed a hydrogen bond with the amino acid residue Tyr-124, while the meta-methoxy substituted benzene (B151609) ring engaged in π-π interactions with Trp-86. nih.gov
Similarly, docking studies were conducted on imidazo[1,5-a]pyrazin-8(7H)-one derivatives designed as BRD9 inhibitors. These in silico analyses were crucial in explaining the structure-activity relationship (SAR) of the synthesized compounds, where compounds 27 and 29 showed potent BRD9 inhibition with IC50 values of 35 and 103 nM, respectively.
Another investigation focused on novel imidazo[1,2-a]pyridine (B132010) hybrids as potential anticancer agents. sigmaaldrich.com Molecular docking simulations with the 3D structure of human LTA4H (leukotriene A4 hydrolase) showed that all synthesized hybrids interacted with key amino acid residues in the active site. sigmaaldrich.com Notably, compound HB7 exhibited the strongest binding affinity with a score of -11.237 Kcal/mol, surpassing the original ligand's score of -6.908 Kcal/mol. sigmaaldrich.com
These examples underscore the power of molecular docking in providing a rational basis for the observed biological activities of imidazo[1,2-a]pyrazine-based compounds and in guiding the design of more potent and selective inhibitors.
Table 1: Molecular Docking Interaction Data for Imidazo[1,2-a]pyrazine (B1224502) Derivatives
| Compound/Derivative | Target Protein | Key Interacting Residues | Binding Affinity/Score | Reference |
| Compound 14r (8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivative) | Acetylcholinesterase (AChE) | Tyr-124, Trp-86 | Not specified | nih.gov |
| Compound 27 (imidazo[1,5-a]pyrazin-8(7H)-one derivative) | BRD9 | Not specified | IC50 = 35 nM | |
| Compound HB7 (imidazo[1,2-a]pyridine hybrid) | Human LTA4H | Not specified | -11.237 Kcal/mol | sigmaaldrich.com |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. This computational method is employed to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding.
In the study of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives as AChE inhibitors, a 100 ns MD simulation was performed to evaluate the stability of the complex formed between the most active compound, 14r, and the AChE enzyme. nih.gov The simulation revealed the conformational stability of compound 14r within the binding cavity of AChE, reinforcing the docking results. nih.gov The root-mean-square fluctuation (RMSF) values for most residues in the complex showed minimal fluctuation, indicating a high degree of stability and strong interactions between compound 14r and AChE. nih.gov
Furthermore, research on peptide-imidazo[1,2-a]pyrazine bioconjugates as potential inhibitors of the VirB11 ATPase HP0525 from Helicobacter pylori also utilized MD simulations. ucl.ac.uk These simulations were used to understand the behavior of peptide recognition moieties designed to disrupt the subunit-subunit interactions of the HP0525 hexamer, complementing the docking studies and experimental IC50 values. ucl.ac.uk
Conformational analysis of substituted imidazo[1,2-a]pyrazines has also been investigated using theoretical approaches. nih.gov These studies are crucial as the spatial arrangement of a molecule can significantly influence its biological properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
A notable 3D-QSAR analysis was conducted on a series of 49 selective imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. nih.gov The study employed a combination of QM-Polarized Ligand Docking (QPLD) and refinement of the receptor-ligand complexes using a Hybrid Monte Carlo algorithm for molecular alignment. nih.gov An atom-based 3D-QSAR model was then developed, with the best model showing a high predictive ability, indicated by a Q²test value of 0.650. nih.gov This model provides valuable insights into the structural features of imidazo[1,2-a]pyrazines that are crucial for their PI3Kα inhibitory activity, thereby guiding the design of more potent anticancer agents. nih.gov
While specific QSAR studies on the this compound core are not extensively reported, the successful application of this methodology to the broader imidazo[1,2-a]pyrazine class highlights its potential for predicting the efficacy of novel derivatives.
Virtual High-Throughput Screening (vHTS) and Fragment-Based Drug Discovery (FBDD) Integration
Virtual high-throughput screening (vHTS) and fragment-based drug discovery (FBDD) are powerful strategies for identifying novel hit compounds from large chemical libraries.
A high-throughput screening (HTS) campaign led to the identification of an imidazo[1,2-a]pyrazine derivative as a promising selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov This initial hit served as the starting point for further optimization. nih.gov
In a different approach, a collaborative virtual screening effort was undertaken to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. nih.govrsc.org This involved in silico probing of several proprietary pharmaceutical company libraries to rapidly expand the chemical space around the initial hit. nih.govrsc.org This strategy not only helped in identifying more potent and selective compounds but also in understanding the structure-activity relationship around the core scaffold. nih.govrsc.org
Fragment-based drug discovery (FBDD) is another approach that can be integrated with these screening methods. In FBDD, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The imidazo[1,2-a]pyrazine core can be considered a key fragment or scaffold that can be elaborated upon to design new inhibitors for various targets. This "anchor and grow" strategy allows for the systematic exploration of the binding pocket and the optimization of interactions with the target protein. youtube.com
Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) and other quantum chemical calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a fundamental understanding of the chemical nature of this compound and its derivatives.
DFT calculations have been used to study the rotameric conformations of substituted imidazo[1,2-a]pyrazines. nih.gov By generating potential energy surface (PES) scans, researchers can identify the most stable conformations of these molecules, which are often stabilized by intramolecular hydrogen bonds. nih.gov This information is critical as the conformation of a molecule can significantly impact its interaction with a biological target. nih.gov
In another study, DFT was used to investigate the noncovalent intermolecular interactions between imidazo[1,2-a]pyrazines and silver clusters. nih.gov This research provides insights into the adsorption process and the electronic changes that occur upon interaction with a metallic substrate, which is relevant for applications in spectroscopy and sensing. nih.gov The calculations, which included dispersion corrections, helped to elucidate the nature of the Ag···N(amidine) bonding and the resulting charge redistribution. nih.gov
Furthermore, quantum chemical calculations can be used to predict spectroscopic data, such as NMR and FTIR spectra, which can then be correlated with experimental results to confirm the molecular structure. nih.gov These theoretical calculations are an invaluable tool for characterizing newly synthesized imidazo[1,2-a]pyrazine derivatives.
Preclinical Pharmacological Evaluation and Adme Absorption, Distribution, Metabolism, Excretion Assessment of Imidazo 1,2 a Pyrazin 8 7h One Analogues
In Vitro Metabolic Stability and Enzyme Inhibition Profiles
Liver Microsome Stability:
Research has shown that the stability of imidazo[1,2-a]pyrazine (B1224502) derivatives in both human and rat liver microsomes can be influenced by substitutions at the C-8 position. nih.gov For instance, the replacement of a morpholine (B109124) group with other cyclic amines, such as 4-fluoropiperidine (B2509456), has led to marginal improvements in stability. nih.gov However, many imidazopyrazine analogues still exhibit high clearance, indicating rapid metabolism. nih.gov A study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors also highlighted the importance of the 8-position in optimizing metabolic stability. nih.gov
A separate study on 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones investigated their chemical oxidative degradation. nih.gov It was found that these compounds primarily degrade through two independent pathways, yielding their aminopyrazine precursors and the corresponding amidopyrazines. nih.gov
The following table summarizes the in vitro metabolic stability data for selected Imidazo[1,2-a]pyrazine analogues.
Table 1: In Vitro Metabolic Stability of Imidazo[1,2-a]pyrazine Analogues
| Compound | Human Liver Microsome Stability (Extraction Ratio) | Rat Liver Microsome Stability (Extraction Ratio) |
|---|---|---|
| 11 | 0.44 | 0.77 |
| 13 | 0.35 | 0.73 |
| 14 | 0.47 | 0.81 |
| 15 | 0.38 | 0.70 |
| 16 | 0.34 | 0.73 |
Data sourced from a study on TARP γ-8 selective AMPAR negative modulators. nih.gov
CYP Isozyme Cross-Reactivity:
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. While specific CYP isozyme cross-reactivity data for Imidazo[1,2-A]pyrazin-8(7H)-one analogues is not extensively detailed in the provided search results, the general approach involves screening against a panel of major human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2B6, 2C8, and 2E1). nih.gov This is a standard practice in drug discovery to identify potential liabilities early on. nih.gov For example, a study on imidazo[1,2-a]pyrazine derivative 7, a potent ENPP1 inhibitor, showed it had weak inhibition against ENPP2 and ENPP3, suggesting some level of selectivity. nih.gov
Pharmacokinetic (PK) Profiling, Systemic Clearance, and Oral Bioavailability Determinations
The pharmacokinetic properties of a drug determine its concentration in the body over time. For this compound analogues, these parameters have been investigated in preclinical species.
Systemic Clearance and Oral Bioavailability:
Studies on imidazo[1,2-a]pyrazine derivatives have often revealed challenges with high clearance and consequently, low to moderate oral bioavailability. nih.gov For example, several imidazopyrazine compounds profiled in rats exhibited high clearance, in some cases exceeding hepatic blood flow. nih.gov This high clearance was not always predictable from in vitro liver microsome data, suggesting the involvement of other metabolic pathways, such as UGT-mediated glucuronidation, as was observed in one rat-specific case. nih.gov
However, optimization of the chemical structure has shown promise. In a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, modifications at the 8-position led to significant improvements in oral bioavailability. nih.gov Similarly, a study on imidazo[1,2-d] nih.govnih.govrsc.orgtriazin-8-ones, a related scaffold, identified a compound with good oral bioavailability in rats. nih.govresearchgate.net
The table below presents pharmacokinetic data for selected Imidazo[1,2-a]pyrazine analogues in rats.
Table 2: Pharmacokinetic Parameters of Imidazo[1,2-a]pyrazine Analogues in Rats
| Compound | Clearance (Cl) (mL/min/kg) | Oral Bioavailability (F%) |
|---|---|---|
| 11 | 41 | 14 |
| 13 | 31 | 16 |
| 14 | 86 | 6 |
| 15 | 35 | 22 |
| 16 | 40 | 17 |
| 26 | 57 | N/A |
Data sourced from a study on TARP γ-8 selective AMPAR negative modulators. nih.gov
Blood-Brain Barrier (BBB) Permeability and Brain Distribution Analysis
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount.
In Vitro and In Vivo Assessment:
The brain penetration of this compound analogues has been evaluated using both in vitro and in vivo methods. In vitro permeability assays, such as the MDCK-MDR1 assay, are used to predict P-glycoprotein (Pgp)-mediated efflux, a key mechanism for limiting brain entry. nih.gov Subsequent in vivo studies in rats have shown a good correlation between these in vitro predictions and the actual unbound brain partition coefficients (Kpu,u). nih.gov
For instance, imidazopyrazine compounds with low predicted efflux in vitro also demonstrated higher brain penetration in vivo, with Kpu,u values greater than 0.3. nih.gov One specific analogue, compound 26, showed good brain distribution (Kpu,u = 0.4) after oral dosing in rats, despite having low plasma exposure and high clearance. nih.gov
Preliminary In Vitro and In Vivo Safety Profiling
Early assessment of potential safety liabilities is crucial in drug development.
Off-Target Activities and Cytotoxicity:
The safety profile of this compound analogues has been investigated through various in vitro and in vivo assays. Off-target kinase inhibition is a common concern, and optimization of the 8-position in a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors successfully improved their off-target profile. nih.gov
In terms of cytotoxicity, some imidazo[1,2-a]pyrazine derivatives have been evaluated against normal cell lines. For example, a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives showed no cytotoxic effects against normal Vero cells at concentrations up to 100 μM. rsc.org Another study found that newly designed imidazo[1,2-a]pyrazine derivatives did not inhibit the growth of HeLa and MCF7 cancer cell lines at a concentration of 10 μg/mL, indicating low cytotoxicity.
Conversely, some imidazo[1,2-a]pyrazine derivatives have been shown to induce apoptosis in certain cell lines, such as the human Dami cell line. nih.gov This effect was linked to their ability to increase cAMP and inhibit phosphodiesterase. nih.gov
Efficacy Validation in Relevant Animal Models of Disease
The ultimate test of a drug candidate's potential is its efficacy in a relevant disease model.
In Vivo Efficacy:
This compound analogues have demonstrated efficacy in various animal models. For instance, an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, compound 25, showed anti-tumor activity in an A2780 ovarian tumor xenograft model. nih.gov
In another study, a potent and selective ENPP1 inhibitor from the imidazo[1,2-a]pyrazine class, compound 7, enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model, achieving a tumor growth inhibition rate of 77.7%. nih.gov
Furthermore, an imidazo[1,2-d] nih.govnih.govrsc.orgtriazin-8-one analogue, compound 16d, which is a selective GABA A α2/α3 agonist, was found to be anxiolytic in a conditioned animal model of anxiety with minimal sedation. nih.govresearchgate.net A diarylimidazopyrazinone was also shown to be a good antioxidant in vivo, protecting against microvascular damage in an ischemia/reperfusion model. nih.gov
Strategic Considerations for Therapeutic Development and Drug Discovery with Imidazo 1,2 a Pyrazin 8 7h One Compounds
Lead Compound Identification, Hit-to-Lead, and Lead Optimization Strategies
The journey of developing a new drug often begins with the identification of a "hit," a molecule that shows desired activity in a high-throughput screen (HTS). For imidazo[1,2-a]pyrazine (B1224502) derivatives, HTS campaigns have been instrumental in identifying initial leads for various therapeutic targets. For instance, an HTS campaign identified imidazo[1,2-a]pyrazine 5 as a promising and selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov Similarly, a phenotypic screen against Plasmodium falciparum blood stages identified imidazopyridine 1 as a starting point for the development of antimalarial agents. nih.gov
Once a hit is identified, the subsequent "hit-to-lead" phase aims to improve its potency, selectivity, and drug-like properties. This often involves extensive structure-activity relationship (SAR) studies. For example, early chemical modifications on the two distal aromatic rings of the initial antimalarial hit, imidazopyridine 1, led to the identification of compound 2, which exhibited a more than 50-fold increase in potency. nih.gov
Lead optimization is a crucial follow-up stage that focuses on refining the lead compound to produce a clinical candidate. This process involves iterative cycles of design, synthesis, and testing to enhance efficacy, safety, and pharmacokinetic profiles. In the development of antimalarial imidazopyrazines, the lead optimization effort centered on making peripheral changes around the bicyclic imidazopyrazine core. nih.gov This strategy led to the discovery of optimized compounds with improved pharmacokinetic properties and in vivo prophylactic activity. nih.gov A similar approach was used in the development of AMPAR negative modulators, where replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold improved microsomal stability and efflux liabilities, ultimately providing JNJ-61432059. nih.gov
A key aspect of lead optimization is understanding the metabolic fate of the compounds. For imidazolopiperazines, a second-generation antimalarial agent, metabolic identification studies guided the synthesis of new analogues with improved metabolic stability. acs.org For instance, introducing a dimethyl group at the 8-position blocked a site of metabolic vulnerability. acs.org
Table 1: Examples of Hit-to-Lead and Lead Optimization of Imidazo[1,2-a]pyrazine Derivatives
| Therapeutic Area | Initial Hit | Key Optimization Strategy | Optimized Compound/Lead |
| Antimalarial | Imidazopyridine 1 | Modifications on distal aromatic rings, peripheral changes around the core | Compound 2, KAI407 (3) |
| AMPAR Modulation | Imidazo[1,2-a]pyrazine 5 | Isosteric core replacement | JNJ-61432059 (26) |
| Antimalarial | Imidazolopiperazines | Core modification to improve metabolic stability | 8,8-dimethyl imidazolopiperazine analogues |
Rational Design of Multi-Target and Polypharmacological Agents
The "one target, one drug" paradigm has been challenged by the complexity of many diseases, leading to the rise of multi-target drug discovery. researchgate.net This approach aims to design single molecules that can modulate multiple targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. researchgate.net The imidazo[1,2-a]pyrazine scaffold, with its versatile chemistry, is well-suited for the rational design of such agents. rsc.org
One strategy for designing multi-target agents is the combination of pharmacophores from different drug classes into a single molecule. A study on 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives designed compounds to act as both acetylcholinesterase (AChE) inhibitors and antioxidants for the potential treatment of Alzheimer's disease. researchgate.netscilit.com Molecular docking studies indicated that the most potent compound, 14r, could simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE. researchgate.netscilit.com This dual activity addresses multiple pathological factors in Alzheimer's disease.
Polypharmacology, the ability of a drug to interact with multiple targets, can be intentionally designed or discovered serendipitously. The development of imidazo[1,2-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and the PI3K/Akt pathway is an example of rational design for polypharmacology. rsc.org These compounds were shown to arrest the cell cycle at the G2/M phase and induce apoptosis, demonstrating a multi-pronged attack on cancer cells. rsc.org
Design and Synthesis of Bivalent Inhibitors and Bioconjugates
Bivalent inhibitors are molecules designed to interact with two binding sites simultaneously, often leading to increased affinity and selectivity. This strategy has been applied to imidazo[1,2-a]pyrazine derivatives to target protein-protein interactions.
In the development of inhibitors for the VirB11 ATPase HP0525, a key component of the Helicobacter pylori type IV secretion system, researchers designed and synthesized bivalent inhibitors. nih.gov They utilized the structural details of the subunit-subunit interactions within the hexameric HP0525 to design peptide recognition moieties. nih.gov These peptides were then conjugated to 8-amino imidazo[1,2-a]pyrazine derivatives using various methods, including click chemistry and cysteine-maleimide coupling. nih.gov This approach aimed to improve the selectivity of the inhibitors and to develop them as tools for studying the assembly of the HP0525 hexamer. nih.gov
Bioconjugation, the linking of two molecules, at least one of which is a biomolecule, is another powerful strategy. The synthesis of peptide-imidazo[1,2-a]pyrazine bioconjugates highlights the potential of this approach to create novel therapeutic agents with enhanced targeting capabilities. nih.gov
Drug Repositioning and Mechanism-Based Drug Discovery for Imidazo[1,2-A]pyrazin-8(7H)-one Derivatives
Drug repositioning, or finding new uses for existing drugs, is an attractive strategy that can reduce the time and cost of drug development. While specific examples of drug repositioning for this compound derivatives are not extensively documented, the broad spectrum of activities exhibited by this class of compounds suggests potential for such endeavors.
Mechanism-based drug discovery focuses on designing drugs that interact with a specific molecular target or pathway known to be involved in a disease. The discovery of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives as anticancer agents through an iodine-catalyzed synthesis provides an example of this approach. rsc.org The synthesized compounds were evaluated for their anticancer activities against several cancer cell lines, and compound 12b emerged as a promising lead with significant activity. rsc.org This type of targeted screening against cancer cells allows for the identification of compounds with a specific mechanism of action, such as inducing apoptosis or inhibiting cell proliferation.
Application as Chemical Probes for Elucidating Biological Pathway Function
Chemical probes are small molecules used to study and manipulate biological systems. Potent and selective inhibitors are invaluable as chemical probes to elucidate the function of specific proteins and pathways.
Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent and selective inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. nih.gov The identification of a potent inhibitor, compound 27, provided a valuable chemical probe to further explore the biology of the BRD9 bromodomain in both in vitro and in vivo settings. nih.gov
Similarly, the development of imidazo[1,2-a]pyridine-benzimidazole hybrids as inhibitors of tubulin polymerization and the PI3K/Akt pathway has provided tools to dissect the roles of these pathways in cancer. rsc.org By observing the cellular effects of these compounds, such as cell cycle arrest and apoptosis, researchers can gain a deeper understanding of the intricate signaling networks that control cell fate. rsc.org
Translational Challenges and Prospects for Clinical Advancement
Despite the promising preclinical data for many imidazo[1,2-a]pyrazine derivatives, the path to clinical application is fraught with challenges. These translational hurdles include optimizing pharmacokinetic properties, ensuring a favorable safety profile, and demonstrating efficacy in relevant animal models and ultimately in human clinical trials.
The development of AMPAR negative modulators based on the imidazo[1,2-a]pyrazine scaffold illustrates some of these challenges. nih.gov Although potent and brain-penetrant compounds were identified, high in vivo clearance prevented their further development. nih.gov This highlights the critical importance of addressing pharmacokinetic issues early in the drug discovery process.
Pancreatic cancer remains a significant therapeutic challenge, and the development of new treatments is a high priority. nih.gov While the direct application of this compound derivatives to pancreatic cancer is still an area of active research, the broader field of oncology offers insights into the translational pathway. Advances in our understanding of oncogenes, tumor suppressor genes, and the tumor microenvironment are paving the way for more personalized and targeted therapies. mdpi.com
The prospects for the clinical advancement of this compound and related compounds are promising, given their diverse biological activities. Continued efforts in lead optimization, rational multi-target drug design, and the use of these compounds as chemical probes will be crucial for realizing their therapeutic potential. Overcoming the translational challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and clinical research.
Emerging Trends and Future Research Directions in Imidazo 1,2 a Pyrazin 8 7h One Chemistry and Biology
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives is continually evolving, with a strong emphasis on improving efficiency, atom economy, and environmental sustainability. Traditional multi-step syntheses are progressively being replaced by innovative one-pot procedures and greener catalytic systems.
A significant advancement is the use of iodine as a catalyst for the one-pot, three-component condensation of 2-aminopyrazine (B29847), an aryl aldehyde, and an isocyanide. nih.govgoogle.com This method is lauded for its operational simplicity, cost-effectiveness, and use of a benign, readily available catalyst, aligning with the principles of green chemistry. nih.govgoogle.comnih.gov The reaction proceeds efficiently at room temperature, offering good to excellent yields of the desired imidazo[1,2-a]pyrazine core. google.com
Another key development is the application of microwave-assisted synthesis, which dramatically reduces reaction times and can improve yields. nih.gov For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a greener alternative for constructing the imidazo[1,2-a]pyridine (B132010) scaffold, has been successfully adapted for imidazopyrazine synthesis and is often accelerated by microwave irradiation. mdpi.com
More complex synthetic sequences have also been refined for targeted library generation. One such strategy involves the initial condensation of 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone, followed by bromination. This creates a key dihalo-imidazopyrazine intermediate that allows for selective, sequential functionalization at different positions of the scaffold, such as through nucleophilic displacement and subsequent Suzuki couplings, enabling the systematic exploration of the chemical space. nih.gov These advanced methodologies are crucial for generating the chemical diversity needed for comprehensive biological screening.
Identification and Validation of Unexplored Biological Targets
The therapeutic potential of the imidazo[1,2-a]pyrazin-8(7H)-one scaffold is expanding rapidly as researchers uncover its activity against a diverse array of new and challenging biological targets. Initially recognized for activities like phosphodiesterase inhibition, the scaffold is now at the forefront of research in oncology, neurodegenerative disease, and immunology. nih.gov
Recent research has identified several key target families:
Kinases: A prominent area of investigation is the inhibition of various protein kinases. Derivatives have shown potent activity as Aurora kinase A/B inhibitors , which are critical regulators of cell division and are overexpressed in many cancers. springernature.comgoogle.comnih.govmdpi.com Further studies have led to the structure-based design of inhibitors with high selectivity for Aurora-A. nih.gov The scaffold has also been utilized to develop potent dual PI3K/mTOR inhibitors and inhibitors of the receptor tyrosine kinase EphB4 . nih.govgoogle.com
Neurotransmitter Receptors & Enzymes: In the field of neuroscience, these compounds are being explored as treatments for complex neurological disorders. Specific derivatives have been identified as high-affinity, subtype-selective agonists for GABAA receptors (α2/α3 subtypes) , which are targets for anxiolytic drugs. nih.gov Others are selective negative modulators of AMPA receptors associated with TARP γ-8 , a target for attenuating hyperexcitability in conditions like epilepsy. nih.gov Furthermore, derivatives have been designed as potent acetylcholinesterase (AChE) inhibitors , a key strategy in managing Alzheimer's disease. nih.gov
Epigenetic and Immune Targets: The scaffold is proving to be a versatile tool for modulating epigenetic and immune pathways. Certain imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of BRD9 , a subunit of the SWI/SNF chromatin remodeling complex implicated in cancer. Very recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1 , a negative regulator of the cGAS-STING pathway, making it a promising agent for enhancing cancer immunotherapy.
This diversification of targets highlights the scaffold's adaptability and underscores the ongoing effort to validate these new mechanisms for therapeutic intervention.
Table 1: Unexplored and Emerging Biological Targets for this compound Derivatives
| Target Class | Specific Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Kinase Inhibitors | Aurora Kinase A/B | Oncology | Potent inhibition of cell cycle kinases linked to cancer. springernature.comgoogle.comnih.gov |
| PI3K/mTOR | Oncology | Dual inhibition of a critical cancer signaling pathway. google.com | |
| EphB4 | Oncology | Inhibition of a receptor tyrosine kinase. nih.gov | |
| Neuro-active Agents | GABAA (α2/α3) | Anxiety Disorders | Selective agonism with anxiolytic potential. nih.gov |
| AMPAR (TARP γ-8) | Epilepsy | Selective negative modulation of glutamate (B1630785) receptors. nih.gov | |
| Acetylcholinesterase | Alzheimer's Disease | Potent inhibition of AChE for symptomatic treatment. nih.gov | |
| Epigenetic/Immune | BRD9 | Oncology | Inhibition of a chromatin remodeling complex subunit. |
| ENPP1 | Immuno-oncology | Potent and selective inhibition to stimulate the cGAS-STING pathway. |
Advanced Mechanistic Investigations and SAR-driven Drug Design
The design of next-generation this compound derivatives is increasingly guided by a deep understanding of their mechanism of action and detailed structure-activity relationships (SAR). Computational modeling, biophysical techniques, and systematic medicinal chemistry are being integrated to optimize potency, selectivity, and pharmacokinetic properties.
Molecular docking studies have become instrumental in elucidating binding modes. For instance, in the development of acetylcholinesterase inhibitors, docking simulations revealed that the most potent compounds bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This "dual-binding" hypothesis was subsequently confirmed by enzyme kinetic studies, which showed a mixed-inhibition pattern. nih.gov Similarly, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided a detailed atomic-level map of its interactions, which directly guided the design of new analogs with significantly improved cellular selectivity. nih.gov
Systematic SAR studies have yielded crucial insights for optimizing these molecules. In the development of AMPAR modulators, it was discovered that the presence of a hydrogen-bond donor at a specific position was critical for high potency, with its removal or modification leading to a dramatic loss of activity. nih.gov Likewise, for BRD9 inhibitors, docking studies were performed to rationalize the observed SAR, leading to the identification of compounds with robust, nanomolar potency. These studies often involve the creation of focused compound libraries where specific positions on the scaffold are systematically varied to probe their effect on biological activity, as has been done for anticancer and Aurora kinase inhibitors. springernature.com This rational, SAR-driven approach is essential for transforming promising hits into viable drug candidates.
Exploration of Targeted Drug Delivery Systems
While the primary focus of current research has been on the intrinsic activity and synthesis of this compound derivatives, a logical future direction is the exploration of targeted drug delivery systems. Many of the identified biological targets, such as Aurora kinases and PI3K, are intracellular, and the compounds often exhibit broad anti-proliferative effects. Targeted delivery could significantly enhance the therapeutic index of these potent molecules by increasing their concentration at the site of action (e.g., a tumor) while minimizing exposure to healthy tissues.
Future research will likely investigate the formulation of these compounds into nanocarriers, such as liposomes, polymeric nanoparticles, or antibody-drug conjugates (ADCs). For oncology applications, nanoparticles could be passively targeted to tumors via the enhanced permeability and retention (EPR) effect or actively targeted by conjugating them to ligands that bind to receptors overexpressed on cancer cells. For neurodegenerative diseases, delivery systems designed to cross the blood-brain barrier could improve the efficacy of centrally-acting agents. The development of such advanced formulations represents a critical next step in translating the high in vitro potency of these compounds into safer and more effective clinical therapies.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Drug Discovery
Key potential applications include:
De Novo Drug Design: Generative AI models can be trained on existing imidazopyrazine structures and their associated activities to design novel molecules with optimized, multi-parameter profiles (e.g., high potency, low toxicity, good metabolic stability). nih.gov This allows for the exploration of novel chemical space beyond the intuition of medicinal chemists.
Predictive Modeling: Machine learning algorithms, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of virtual compounds against various targets. google.com This enables the rapid in silico screening of vast virtual libraries to prioritize compounds for synthesis, saving time and resources. Furthermore, AI models are increasingly used to predict crucial ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to identify and eliminate molecules with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov
Target Identification and Validation: AI can analyze large-scale biological data from genomics, proteomics, and clinical studies to identify or validate novel biological targets for which the imidazopyrazine scaffold might be suitable, as was done in a recent AI-driven discovery of a TNIK inhibitor for idiopathic pulmonary fibrosis. nih.gov
By integrating these computational approaches, researchers can accelerate the design-build-test-learn cycle, leading to the faster discovery of more effective and safer drug candidates based on the this compound core.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazin-8(7H)-one derivatives, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 3-hydrazinopyrazin-2-ones and carboxylic acids. A general procedure includes refluxing the acid with carbonyldiimidazole (CDI) in anhydrous DMFA, followed by coupling with N1-substituted hydrazinopyrazinones under reflux for 24 hours . Standardization requires optimizing stoichiometry (e.g., 15 mmol acid to 10 mmol hydrazinopyrazinone) and purification via recrystallization from DMFA/i-propanol mixtures.
Q. What characterization techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential. For example, NMR resolves substituent positions on the heterocyclic core, while MS confirms molecular weight. Purity is validated via HPLC with UV detection at 254 nm .
Q. How can researchers evaluate the biological activity of this compound derivatives in neurodegenerative disease models?
- Methodological Answer : Acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) and antioxidant activity tests (DPPH/ABTS radical scavenging) are standard. For instance, IC₅₀ values for AChE inhibition are calculated using dose-response curves, with positive controls like donepezil .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 3,7-disubstituted derivatives?
- Methodological Answer : Systematic variation of acids (e.g., aryl/heteroaryl) and hydrazinopyrazinones is key. Reflux time (12–48 hours) and solvent polarity (DMFA vs. DMSO) significantly impact cyclization efficiency. Parallel synthesis and Design of Experiments (DoE) can identify optimal parameters .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Cross-validate assays (e.g., AChE inhibition vs. β-secretase inhibition) to rule off-target effects. For example, discrepancies in antioxidant activity may arise from assay interference; use orthogonal methods (e.g., ORAC assay) and statistical tools like ANOVA to assess significance .
Q. How do substituents at the 3- and 7-positions influence pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer : Introduce hydrophilic groups (e.g., piperidinyl) at position 7 to enhance solubility, as seen in derivatives with logP < 3. Metabolic stability is assessed via liver microsome assays, where electron-withdrawing substituents (e.g., Cl) reduce CYP450-mediated degradation .
Q. What computational methods predict binding modes of this compound derivatives to AChE?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. For example, a 8-(piperidin-1-yl) derivative showed hydrogen bonding with Tyr337 and π-π stacking with Trp286 in AChE .
Q. How can multi-target activity (e.g., AChE inhibition and antioxidant effects) be systematically validated?
- Methodological Answer : Use in vitro-in vivo correlation (IVIVC) models. For example, in Alzheimer’s models, measure both AChE inhibition in brain homogenates and oxidative stress markers (MDA/GSH levels) to confirm dual efficacy .
Q. What advanced spectroscopic techniques resolve ambiguities in regioselective substitution patterns?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
